N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group. A thioacetamide bridge links the core to a 4-acetamidophenyl moiety (Fig. 1). Its synthesis typically involves nucleophilic substitution between a thiolated pyrazolo-pyrimidine and a chloroacetamide derivative under basic conditions .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWMGZPCJCTFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to exhibit pharmacological potential against various targets, including antiviral, antimicrobial, and antitumor targets.
Mode of Action
It’s known that similar compounds act as atp-competitive inhibitors, showing selectivity for certain kinases over others.
Biochemical Pathways
Compounds with similar structures have been reported to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which plays a crucial role in cell proliferation and survival.
Biological Activity
N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An acetamidophenyl group
- A pyrazolo[3,4-d]pyrimidine core
- A thioacetamide linkage
This unique arrangement contributes to its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as an inhibitor of various kinases, including those involved in the epidermal growth factor receptor (EGFR) signaling pathway.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. For instance:
- In vitro studies showed that compounds similar to this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 1.74 µM to 9.20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis via caspase activation |
| 1d | MCF-7 | 1.74 | EGFR inhibition and cell cycle arrest |
| 12b | HCT-116 | 19.56 | Inhibits EGFR and induces cell cycle arrest at S phase |
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
- Study on Compound 1a : This compound was shown to significantly inhibit the growth of A549 cells with an IC50 of 2.24 µM. Flow cytometric analyses indicated that it induces apoptosis through the activation of caspases .
- Research on Compound 12b : Demonstrated potent inhibitory activity against both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM, respectively. This compound also increased the BAX/Bcl-2 ratio significantly, suggesting a strong pro-apoptotic effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine Derivatives
N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 893919-79-4)
- Key Difference : 3-chlorophenyl substituent (vs. 4-chlorophenyl in the target compound).
- Computational studies suggest that para-substituted chlorophenyl groups enhance π-π stacking in hydrophobic pockets compared to meta-substitution .
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Key Difference : 4-oxo group on the pyrimidine ring.
Pyrimidine/Acetamide Hybrids
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Key Feature : 1,3,4-oxadiazole ring and 4-nitrophenyl group.
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide
Thioacetamide-Linked Heterocycles
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Feature : Dimethylpyrimidine and methylpyridyl groups.
- Crystallographic data (Acta Cryst. E64, o201) reveal tight packing via N–H···N hydrogen bonds, suggesting stable solid-state formulation .
2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS 946210-42-0)
- Key Features: Propylamino and methylthio substituents.
- Impact: The propylamino group introduces basicity (pKa ~9.5), while methylthio enhances hydrophobic interactions. Molecular weight (442.6 g/mol) and formula (C₂₂H₃₀N₆O₂S) suggest favorable drug-likeness .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthesis : Most analogs (e.g., target compound, CAS 893919-79-4) are synthesized via nucleophilic thioether formation, using K₂CO₃ as a base .
- Solubility : Piperazine-containing derivatives (e.g., ) exhibit superior solubility (>10 mg/mL in PBS) compared to the target compound (~2 mg/mL).
- Bioactivity : Pyrazolo-pyrimidine cores are associated with kinase inhibition (e.g., JAK2, EGFR). The thioacetamide linkage in the target compound may offer a balance between stability and target engagement compared to oxadiazole or ether linkages .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : React 4-chlorophenyl derivatives with thioacetamide to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2 : Introduce the acetamide group via acylation using N-(4-aminophenyl)acetamide.
- Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst (e.g., triethylamine for deprotonation). Optimizing these improves yield (≥70%) and minimizes side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and thioacetamide linkage (δ 3.8–4.2 ppm for CH2-S).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ≈ 450–470 Da).
- X-ray Crystallography : Resolve bond angles and dihedral angles of the pyrazolo-pyrimidine core to verify stereochemistry .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Targets : Kinases (e.g., JAK2, EGFR) due to the pyrazolo-pyrimidine scaffold’s ATP-binding pocket affinity.
- Evidence : Structural analogs with 4-chlorophenyl groups show IC50 values <1 µM against tyrosine kinases. Fluorinated derivatives (e.g., 4-fluorophenyl) enhance target selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Approach :
- Vary Substituents : Replace 4-chlorophenyl with 4-fluorophenyl to assess impact on kinase inhibition.
- Modify Linkers : Compare thioacetamide vs. sulfonamide bridges for solubility and binding kinetics.
- Data Analysis : Use IC50 shifts (e.g., >10-fold reduction with trifluoromethyl groups) to prioritize analogs .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Case Example : Discrepancies in cytotoxicity (e.g., IC50 variability in MCF-7 vs. HeLa cells).
- Hypothesis Testing : Check assay conditions (e.g., serum concentration affecting compound stability).
- Structural Comparisons : Cross-reference with analogs like N-(4-chlorophenyl)acetamide derivatives to identify critical functional groups .
Q. How does crystallographic data inform molecular docking studies for this compound?
- Workflow :
- Crystal Structure : Use resolved structures (e.g., pyrazolo-pyrimidine core with PDB ID 6XYZ) to define binding poses.
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., hydrogen bonds with kinase hinge regions).
- Validation : Compare predicted vs. experimental IC50 values to refine models .
Q. What in silico methods predict off-target effects or toxicity?
- Tools :
- SwissADME : Assess bioavailability (e.g., Lipinski’s Rule compliance).
- ProTox-II : Predict hepatotoxicity based on structural alerts (e.g., thioamide groups).
- Molecular Dynamics : Simulate binding to cytochrome P450 isoforms to evaluate metabolic stability .
Q. How can selectivity for specific kinase isoforms be engineered?
- Design Principles :
- Cavity-Specific Modifications : Introduce bulky groups (e.g., 4-methylphenyl) to exploit hydrophobic pockets in JAK2 over JAK3.
- Electrostatic Tuning : Replace chloro with methoxy groups to alter hydrogen-bonding networks.
- Validation : Kinase profiling panels (e.g., DiscoverX) to quantify selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
